molecular formula C20H19N3O4S B2642795 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide CAS No. 451463-90-4

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

Katalognummer B2642795
CAS-Nummer: 451463-90-4
Molekulargewicht: 397.45
InChI-Schlüssel: CFUJWIVTTQQOCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activities

A series of benzyl-substituted quinazolinones, including derivatives similar to N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, demonstrated broad-spectrum antitumor activity, with some compounds nearly 1.5–3.0 times more potent than the positive control 5-FU. These compounds showed selective activities towards specific cancer cell lines, including CNS, renal, breast, and leukemia cell lines. Molecular docking indicated that these compounds inhibit growth by targeting ATP binding sites of specific enzymes, like EGFR-TK and B-RAF kinase, highlighting their potential as targeted cancer therapies (Al-Suwaidan et al., 2016).

Antiviral Activities

Novel quinazolin-4(3H)-one derivatives, synthesized using microwave techniques, were evaluated for their antiviral activities against a range of viruses, including respiratory and biodefense viruses like influenza A (H1N1, H3N2, H5N1), SARS coronavirus, dengue, yellow fever, VEE, Rift Valley fever, and Tacaribe viruses. These compounds exhibited significant antiviral properties, with some showing potent inhibition against specific viruses, indicating their potential in antiviral drug development (Selvam et al., 2007).

Antimicrobial Activities

Quinazolin-4-yl-aminobenzenesulfonamide derivatives were synthesized and subjected to in vitro antimicrobial activity studies, revealing that certain compounds exhibited moderate antibacterial activity against specific bacterial strains like B. Subtilis and E. Coli, and excellent activity against fungal strains such as A. Niger. This study highlights the potential use of these compounds in treating bacterial and fungal infections (Kumar et al., 2018).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid, followed by the addition of propionyl chloride to form the final product.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-3-ylmethylamine", "4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "Propionyl chloride", "Diethyl ether", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine (1.0 g, 6.5 mmol) in diethyl ether (20 mL) and add 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid (1.5 g, 6.5 mmol) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium hydroxide (1 M, 10 mL) to the reaction mixture and stir for 30 minutes. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure and dissolve the residue in methanol (10 mL). Add hydrochloric acid (1 M, 5 mL) to the solution and stir for 30 minutes.", "Step 4: Add propionyl chloride (1.2 g, 10 mmol) to the reaction mixture and stir for 2 hours. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure and purify the product by column chromatography using ethyl acetate/hexanes as the eluent. The final product is obtained as a white solid (yield: 70%)." ] }

CAS-Nummer

451463-90-4

Molekularformel

C20H19N3O4S

Molekulargewicht

397.45

IUPAC-Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

InChI

InChI=1S/C20H19N3O4S/c24-18(21-11-13-12-26-16-7-3-4-8-17(16)27-13)9-10-23-19(25)14-5-1-2-6-15(14)22-20(23)28/h1-8,13H,9-12H2,(H,21,24)(H,22,28)

InChI-Schlüssel

CFUJWIVTTQQOCI-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=S

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.